BI-78D3

描述

属性

IUPAC Name |

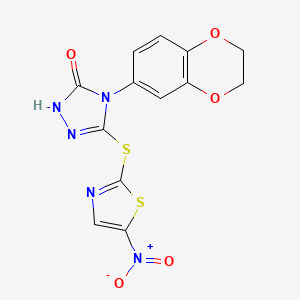

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5O5S2/c19-11-15-16-12(25-13-14-6-10(24-13)18(20)21)17(11)7-1-2-8-9(5-7)23-4-3-22-8/h1-2,5-6H,3-4H2,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRLDZGQEZCCJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3C(=O)NN=C3SC4=NC=C(S4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372629 | |

| Record name | BI-78D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883065-90-5 | |

| Record name | BI-78D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BI-78D3: A Technical Guide to its Mechanism of Action as a JNK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-78D3 is a potent and selective, substrate-competitive inhibitor of c-Jun N-terminal kinase (JNK). By targeting the JNK-JIP1 interaction site, this compound offers a compelling therapeutic potential for a range of diseases where JNK signaling is implicated, including inflammatory conditions and metabolic disorders. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo efficacy. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of its mechanism and the signaling pathways it modulates.

Core Mechanism of Action: Competitive Inhibition of the JNK-JIP1 Interaction

This compound functions as a small molecule mimic of a minimal peptide region derived from the JNK-interacting protein-1 (JIP1).[1] JIP1 is a crucial scaffold protein that enhances the specificity and efficiency of JNK signaling by co-localizing JNK with its upstream activating kinases.[1] this compound competitively binds to JNK at the same docking site as JIP1, thereby preventing the formation of the JNK-JIP1 signaling complex.[1] This inhibition is substrate-competitive, meaning this compound competes with JNK substrates that possess a D-domain, a common docking motif.[2] This targeted approach of inhibiting a protein-protein interaction, rather than the highly conserved ATP-binding pocket, contributes to its selectivity.[1]

Molecular Interactions and Selectivity

This compound dose-dependently inhibits the phosphorylation of JNK substrates.[1][2] It demonstrates significant selectivity for JNK over other structurally similar kinases within the mitogen-activated protein kinase (MAPK) family.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency and selectivity of this compound.

| Parameter | Value | Assay | Notes |

| IC50 (JNK Kinase Activity) | 280 nM | In vitro LanthaScreen Kinase Assay | Substrate: ATF2.[2][3] |

| IC50 (JNK1-pepJIP1 Binding) | 500 nM | In vitro Competition Assay | Competes with the D-domain of JIP1.[3][4] |

| Ki (apparent) | 200 nM | Lineweaver-Burk Analysis | Competitive with ATF2 for JNK1 binding.[3] |

| EC50 (Cellular c-Jun Phosphorylation) | 12.4 µM | Cell-based LanthaScreen Kinase Assay | Inhibition of TNF-α stimulated c-Jun phosphorylation in HeLa cells.[2][3] |

| Selectivity vs. p38α | >100-fold | In vitro LanthaScreen Kinase Assay | [3][4][5] |

| Activity vs. mTOR and PI3Kα | Inactive | In vitro Kinase Assays | [3][4][5] |

Signaling Pathway

This compound directly inhibits the JNK signaling pathway, a critical cascade in the cellular response to stress signals such as inflammatory cytokines, UV radiation, and heat shock.

Caption: JNK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro JNK Kinase Activity Assay (LanthaScreen™)

This protocol is based on the methods described in the foundational paper by Stebbins et al., 2008, and supplemented with standard practices for this assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JNK kinase activity.

Materials:

-

Recombinant JNK1 enzyme

-

ATF2 substrate

-

ATP

-

LanthaScreen™ Tb-anti-pATF2 antibody

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

This compound stock solution (in DMSO)

-

384-well assay plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add JNK1 enzyme and ATF2 substrate to the wells of the 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the LanthaScreen™ Tb-anti-pATF2 antibody.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable data analysis software.

Caption: Workflow for the In Vitro JNK Kinase Activity Assay.

Cell-Based c-Jun Phosphorylation Assay (LanthaScreen™)

This protocol is based on the methods described by Stebbins et al., 2008.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of c-Jun phosphorylation in a cellular context.

Materials:

-

HeLa cells stably expressing GFP-c-Jun

-

Cell culture medium and supplements

-

Tumor Necrosis Factor-alpha (TNF-α)

-

This compound stock solution (in DMSO)

-

Lysis buffer

-

LanthaScreen™ Tb-anti-c-Jun and FITC-anti-phospho-c-Jun antibody pair

-

Assay plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Seed HeLa-GFP-c-Jun cells in assay plates and grow to confluence.

-

Treat the cells with a serial dilution of this compound or DMSO for a specified pre-incubation time (e.g., 1 hour).

-

Stimulate the cells with TNF-α to induce JNK activation and c-Jun phosphorylation.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells.

-

Add the LanthaScreen™ antibody pair to the cell lysates.

-

Incubate to allow for antibody binding.

-

Measure the TR-FRET signal.

-

Calculate the percent inhibition and determine the EC50 value.

In Vivo Efficacy Studies

The following are generalized protocols based on the in vivo experiments described for this compound.[1]

4.3.1. Concanavalin A (ConA)-Induced Liver Damage Model

Objective: To evaluate the protective effect of this compound against immune-mediated liver injury.

Animal Model: Male BALB/c mice.

Procedure:

-

Administer this compound (e.g., 25 mg/kg) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).

-

After a specified pre-treatment time (e.g., 30 minutes), induce liver injury by intravenous injection of ConA.

-

Monitor the animals for a defined period (e.g., 8 hours).

-

Collect blood samples to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

A significant reduction in the elevation of these enzymes in the this compound-treated group compared to the control group indicates a protective effect.

4.3.2. Mouse Model of Type 2 Diabetes

Objective: To assess the ability of this compound to restore insulin sensitivity.

Animal Model: Genetically diabetic mice (e.g., db/db mice).[1]

Procedure:

-

Administer a single dose of this compound (e.g., 25 mg/kg) or vehicle control to the diabetic mice.[1]

-

After 30 minutes, administer an insulin challenge.[1]

-

Measure blood glucose levels at various time points post-insulin injection.

-

A statistically significant reduction in blood glucose levels in the this compound-treated group compared to the control group demonstrates improved insulin sensitivity.[1]

Conclusion

This compound is a well-characterized, selective, and competitive inhibitor of JNK that targets the substrate-binding site. Its mechanism of action, supported by robust in vitro and in vivo data, makes it a valuable tool for studying JNK signaling and a promising lead compound for the development of therapeutics for JNK-mediated diseases. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structural Mechanisms of Allostery and Autoinhibition in JNK Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]

BI-78D3: A Technical Guide to a Selective JNK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BI-78D3, a selective, substrate-competitive inhibitor of c-Jun N-terminal kinase (JNK). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.

Core Concepts: Introduction to this compound

This compound is a small molecule inhibitor that targets the JNK signaling pathway.[1][2] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated by various cellular stresses, playing a crucial role in inflammation, apoptosis, and cell differentiation.[3] this compound functions as a substrate-competitive inhibitor, distinguishing it from ATP-competitive inhibitors. It specifically interferes with the interaction between JNK and its substrates, such as c-Jun, by blocking the substrate-binding site.[1][2] This mechanism of action contributes to its selectivity.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its in vitro and in cell activity, as well as its selectivity profile.

Table 1: In Vitro and In Cell Activity of this compound

| Parameter | Value | Assay Type | Substrate/Binding Partner | Notes |

| IC50 (JNK Kinase Activity) | 280 nM | In vitro LanthaScreen Kinase Assay | ATF2 | Measures direct inhibition of JNK's catalytic activity.[1] |

| IC50 (JIP1 Binding) | 500 nM | In vitro Competitive Binding Assay | pepJIP1 | Demonstrates competition with the JNK-interacting protein 1 (JIP1) peptide for binding to JNK1.[1][4] |

| Ki (ATF2 Binding) | 200 nM | In vitro Lineweaver-Burk Analysis | ATF2 | Apparent inhibition constant, confirming competitive inhibition with respect to the substrate ATF2.[1] |

| EC50 (c-Jun Phosphorylation) | 12.4 µM | Cell-based LanthaScreen Kinase Assay | c-Jun | Measures the effective concentration to inhibit TNF-α stimulated c-Jun phosphorylation in a cellular context.[1] |

Table 2: Selectivity Profile of this compound

| Kinase | Activity | Notes |

| p38α | >100-fold less active than against JNK | A structurally similar MAPK, highlighting the selectivity of this compound.[1][2][4] |

| mTOR | Inactive | An unrelated protein kinase, demonstrating specificity.[1][2][4] |

| PI3-Kinase (α-isoform) | Inactive | An unrelated protein kinase, further confirming specificity.[1][2][4] |

Table 3: In Vivo Pharmacokinetic and Efficacy Data of this compound

| Parameter | Value | Animal Model | Study | Notes |

| Plasma Stability (T1/2) | 54 min | Mouse | Microsome and plasma stability analysis | Indicates favorable stability.[1] |

| Efficacy Dose (Insulin Sensitivity) | 25 mg/kg (single i.p. injection) | Mouse model of type 2 diabetes | Insulin tolerance test | Restored insulin sensitivity.[1][3] |

| Efficacy Dose (Liver Damage) | 10 mg/kg (i.p. injection) | Concanavalin A-induced liver damage mouse model | Measurement of ALT levels | Blocked JNK-dependent liver damage.[2] |

Signaling Pathways and Experimental Workflows

This section provides diagrams generated using the DOT language to visualize key signaling pathways and experimental workflows associated with this compound.

JNK Signaling Pathway

The following diagram illustrates the canonical JNK signaling cascade, which is activated by various stress stimuli and leads to the phosphorylation of downstream transcription factors.

Experimental Workflow: In Vitro Kinase Assay

This diagram outlines the general workflow for an in vitro kinase assay, such as the LanthaScreen™ assay, used to determine the IC50 of this compound against JNK.

Experimental Workflow: In Vivo Mouse Model of Type 2 Diabetes

The following diagram illustrates the workflow for evaluating the efficacy of this compound in a mouse model of type 2 diabetes using an insulin tolerance test.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on published information and standard laboratory practices.

In Vitro LanthaScreen™ Kinase Assay for JNK Activity (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of JNK kinase activity in vitro.

Materials:

-

JNK1 enzyme

-

LanthaScreen™ Tb-anti-pATF2 [pThr71] antibody

-

Fluorescein-labeled ATF2 substrate

-

ATP

-

This compound (serially diluted)

-

Kinase buffer

-

TR-FRET detection buffer

-

384-well assay plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a 2X solution of JNK1 enzyme in kinase buffer.

-

Prepare a 2X solution of fluorescein-labeled ATF2 substrate in kinase buffer.

-

Prepare serial dilutions of this compound in kinase buffer containing a constant percentage of DMSO.

-

Prepare a 2X solution of ATP in kinase buffer.

-

Prepare a 2X stop/detection solution containing the Tb-anti-pATF2 antibody in TR-FRET detection buffer.

-

-

Assay Plate Setup:

-

Add 5 µL of each this compound dilution or vehicle control to the wells of a 384-well plate.

-

Add 5 µL of the 2X JNK1 enzyme solution to each well.

-

Add 5 µL of the 2X fluorescein-labeled ATF2 substrate solution to each well.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding 20 µL of the 2X stop/detection solution to each well.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 490 nm.

-

Calculate the emission ratio (520 nm / 490 nm).

-

Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Mouse Model of Type 2 Diabetes: Insulin Tolerance Test

Objective: To assess the effect of this compound on insulin sensitivity in a mouse model of type 2 diabetes.

Materials:

-

Insulin-insensitive mice (e.g., diet-induced obese C57BL/6J mice)

-

This compound

-

Vehicle control (e.g., DMSO/saline)

-

Insulin

-

Glucometer and test strips

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Animal Acclimation and Grouping:

-

Acclimate the mice to the housing conditions for at least one week.

-

Randomize the mice into treatment and control groups based on body weight and baseline blood glucose levels.

-

-

Fasting:

-

Fast the mice for 6 hours prior to the experiment, with free access to water.

-

-

Dosing:

-

Administer a single intraperitoneal (i.p.) injection of this compound (25 mg/kg) or vehicle control to the respective groups.

-

-

Insulin Administration:

-

Thirty minutes after the this compound or vehicle injection, administer an i.p. injection of insulin (e.g., 0.75 U/kg).

-

-

Blood Glucose Monitoring:

-

Measure blood glucose levels from tail vein blood samples at baseline (before this compound administration) and at multiple time points after insulin injection (e.g., 15, 30, 60, 90, and 120 minutes).

-

-

Data Analysis:

-

Plot the mean blood glucose levels over time for each group.

-

Calculate the area under the curve (AUC) for the glucose excursion for each animal.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare the blood glucose levels and AUC between the this compound-treated and vehicle control groups. A significant reduction in blood glucose levels in the this compound group indicates improved insulin sensitivity.

-

In Vivo Concanavalin A (ConA)-Induced Liver Damage Mouse Model

Objective: To evaluate the protective effect of this compound against immune-mediated liver injury.

Materials:

-

Male C57BL/6J mice

-

This compound

-

Vehicle control

-

Concanavalin A (ConA)

-

Serum alanine aminotransferase (ALT) assay kit

-

Equipment for blood collection and processing

Procedure:

-

Animal Acclimation and Grouping:

-

Acclimate the mice and randomize them into treatment and control groups.

-

-

Dosing:

-

Administer an i.p. injection of this compound (e.g., 10 mg/kg) or vehicle control.

-

-

Induction of Liver Injury:

-

Thirty minutes after the this compound or vehicle injection, induce liver injury by administering a single intravenous (i.v.) injection of ConA (e.g., 20 mg/kg).

-

-

Sample Collection:

-

At a predetermined time point after ConA injection (e.g., 8-24 hours), collect blood samples via cardiac puncture under anesthesia.

-

Process the blood to obtain serum.

-

-

Biochemical Analysis:

-

Measure the serum levels of alanine aminotransferase (ALT), a marker of liver damage, using a commercially available assay kit.

-

-

Data Analysis:

-

Compare the mean serum ALT levels between the this compound-treated and vehicle control groups using an appropriate statistical test. A significant reduction in ALT levels in the this compound group indicates protection against ConA-induced liver damage.

-

Conclusion

This compound is a potent and selective JNK inhibitor with a distinct substrate-competitive mechanism of action. The quantitative data demonstrate its efficacy in vitro and in vivo, with promising therapeutic potential in conditions associated with aberrant JNK signaling, such as type 2 diabetes and inflammatory liver disease. The experimental protocols and workflows provided in this guide offer a framework for the further investigation and characterization of this compound and other JNK inhibitors. This comprehensive technical overview serves as a valuable resource for researchers and drug development professionals working in the field of kinase inhibitors and related therapeutic areas.

References

The Dual-Faceted Inhibitor: A Technical Deep Dive into the Discovery and Development of BI-78D3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Initially identified as a potent and selective substrate-competitive inhibitor of c-Jun N-terminal kinase (JNK), BI-78D3 has emerged as a molecule with a complex and dualistic mechanism of action. This technical guide provides a comprehensive overview of the discovery, development, and subsequent re-characterization of this compound. Originally developed to target the JNK-JIP1 interaction site, it demonstrated efficacy in preclinical models of liver injury and type 2 diabetes. However, further investigation revealed a covalent binding mechanism to a distinct kinase, Extracellular signal-regulated kinase (ERK), highlighting the compound's polypharmacology. This document details the key experiments, presents quantitative data in a structured format, and visualizes the critical signaling pathways and experimental workflows, offering a valuable resource for researchers in kinase inhibitor development and signal transduction.

Discovery and Initial Characterization as a JNK Inhibitor

This compound was discovered through a screening effort to identify small molecule mimics of the JNK-interacting protein-1 (JIP1). JIP1 is a scaffold protein that enhances JNK signaling by co-localizing JNK with its upstream activators. A minimal peptide sequence from JIP1, known as pepJIP1, was found to inhibit JNK activity. This compound was identified as a small molecule that could compete with pepJIP1 for binding to JNK1.[1]

Mechanism of Action as a JNK Inhibitor

This compound acts as a substrate-competitive inhibitor of JNK. It targets the docking site on JNK that is responsible for binding to the D-domain of its substrates, such as JIP1 and ATF2.[1][2] This is in contrast to the majority of kinase inhibitors that target the highly conserved ATP-binding pocket. Lineweaver-Burk analysis confirmed that this compound is competitive with the JNK substrate ATF2.[1]

In Vitro and In-Cellular Activity against JNK

This compound demonstrated potent inhibition of JNK kinase activity in biochemical assays and was shown to inhibit the phosphorylation of the JNK substrate c-Jun in a cell-based assay.[1]

Re-characterization as a Covalent ERK Inhibitor

Subsequent research into the mechanism of action of this compound revealed that it also functions as a covalent inhibitor of ERK1 and ERK2, members of the MAPK family closely related to JNK.[3] This discovery highlighted a dual-inhibitory role for the compound and underscored the potential for off-target effects and polypharmacology in kinase inhibitor development.

Covalent Binding to ERK1/2

This compound was found to form a covalent adduct with a specific cysteine residue within the D-recruitment site (DRS) of ERK1/2.[3] This covalent modification irreversibly inhibits the kinase. The reversibility of JNK1 inhibition by this compound was demonstrated by the recovery of enzymatic activity after dialysis, which was not observed with ERK2.[4]

Preclinical Efficacy

The initial preclinical evaluation of this compound focused on its activity as a JNK inhibitor in relevant disease models.

Concanavalin A-Induced Liver Damage

In a mouse model of immune-mediated liver injury induced by Concanavalin A (ConA), this compound demonstrated a protective effect, consistent with the known role of JNK in this pathology.[1][5]

Type 2 Diabetes

In a mouse model of type 2 diabetes, administration of this compound restored insulin sensitivity, suggesting a potential therapeutic application in metabolic diseases.[1][6]

Data Presentation

Table 1: In Vitro and In-Cellular Activity of this compound

| Target/Assay | Metric | Value | Reference |

| JNK Kinase Activity | IC50 | 280 nM | [1][2][5][6][7] |

| JIP1-JNK1 Binding | IC50 | 500 nM | [1][2][6] |

| JNK1 (competitive with ATF2) | Ki | 200 nM | [1] |

| TNF-α stimulated c-Jun phosphorylation (in-cell) | EC50 | 12.4 µM | [1][6] |

| p38α Kinase Activity | IC50 | >100-fold less active than JNK | [1][2][5] |

| mTOR Kinase Activity | - | Inactive | [1][2][5] |

| PI3-Kinase (α-isoform) | - | Inactive | [1][2][5] |

Table 2: Preclinical In Vivo Data for this compound

| Animal Model | Compound Administration | Key Finding | Reference |

| Concanavalin A-induced liver damage | 10 mg/kg, i.p. | Blocked JNK-dependent liver damage | [5] |

| Type 2 Diabetes | 25 mg/kg, i.p. | Restored insulin sensitivity | [1][2][6] |

Experimental Protocols

In Vitro LanthaScreen™ Kinase Assay (JNK)

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a substrate by a kinase.

-

Protocol Overview:

-

A kinase reaction is set up containing JNK1, the substrate ATF2, and ATP in kinase buffer.

-

This compound is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period.

-

A solution containing a terbium-labeled anti-phospho-ATF2 antibody and EDTA (to stop the reaction) is added.

-

The TR-FRET signal is read on a plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

-

Key Reagents: Recombinant JNK1, fluorescein-labeled ATF2 substrate, ATP, LanthaScreen™ Tb-anti-pATF2 antibody.

Cell-Based c-Jun Phosphorylation Assay

-

Principle: To measure the inhibition of TNF-α-induced c-Jun phosphorylation in cells.

-

Protocol Overview:

-

HeLa cells stably expressing GFP-c-Jun are seeded in 96-well plates.

-

Cells are pre-treated with varying concentrations of this compound for 1 hour.

-

Cells are stimulated with TNF-α for 30 minutes to induce JNK activation and c-Jun phosphorylation.

-

Cells are lysed, and the lysate is analyzed for phosphorylated c-Jun using a TR-FRET-based assay with a terbium-labeled anti-phospho-c-Jun antibody.

-

-

Key Reagents: HeLa cells expressing GFP-c-Jun, TNF-α, lysis buffer, terbium-labeled anti-phospho-c-Jun (pSer73) antibody.[2]

Covalent ERK Inhibition Assay

-

Principle: To assess the covalent modification and irreversible inhibition of ERK2 by this compound.

-

Protocol Overview:

-

A375 human melanoma cells are serum-starved overnight.

-

Cells are incubated with this compound for 1 hour.

-

The compound is washed out, and the cells are incubated for an additional 2 hours.

-

Cells are stimulated with EGF (30 minutes) to activate the ERK pathway.

-

Cell lysates are prepared and analyzed by Western blot for phosphorylated ERK (p-ERK) and total ERK.

-

-

Key Reagents: A375 cells, this compound, Epidermal Growth Factor (EGF), lysis buffer, primary antibodies against p-ERK and total ERK, and corresponding secondary antibodies.[3]

In Vivo Concanavalin A-Induced Liver Damage Model

-

Principle: To evaluate the protective effect of this compound in an acute, T-cell-mediated model of hepatitis.

-

Protocol Overview:

-

Mice are administered this compound (e.g., 10 mg/kg, i.p.).

-

After a set pre-treatment time, Concanavalin A (ConA) is injected intravenously to induce liver injury.

-

Blood samples are collected at various time points to measure serum levels of liver enzymes (e.g., ALT, AST) as markers of liver damage.

-

-

Key Reagents: this compound, Concanavalin A, reagents for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

In Vivo Type 2 Diabetes Model

-

Principle: To assess the effect of this compound on insulin sensitivity in a mouse model of type 2 diabetes.

-

Protocol Overview:

-

Insulin-insensitive mice are used for the study.

-

A single dose of this compound (e.g., 25 mg/kg) is administered via intraperitoneal (i.p.) injection.

-

After 30 minutes, insulin is injected (i.p.).

-

Blood glucose levels are measured at designated time points to determine the effect of this compound on insulin-mediated glucose disposal.[2]

-

-

Key Reagents: this compound, insulin, blood glucose monitoring system.

Mandatory Visualizations

Caption: JNK Signaling Pathway and the inhibitory action of this compound.

Caption: ERK Signaling Pathway and the covalent inhibition by this compound.

Caption: General experimental workflow for in vitro kinase assays.

Caption: Workflow for preclinical in vivo efficacy studies.

References

- 1. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Development of a selective, covalent inhibitor for ERK 1/2 | Poster Board #976 - American Chemical Society [acs.digitellinc.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The JIP1 Mimetic BI-78D3: A Technical Guide to a Novel JNK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of BI-78D3, a small molecule inhibitor of c-Jun N-terminal kinase (JNK). This compound acts as a mimetic of the JNK-interacting protein 1 (JIP1), a crucial scaffold protein in the JNK signaling pathway. By competitively targeting the JIP1-interaction site on JNK, this compound effectively inhibits the phosphorylation of JNK substrates. This document details the mechanism of action of this compound, presents its key quantitative data, outlines the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress stimuli such as inflammatory cytokines, oxidative stress, and UV radiation.[1][2] The JNK signaling pathway is implicated in a wide array of physiological and pathological processes, including apoptosis, inflammation, and metabolic regulation.[1][3] Dysregulation of JNK signaling is associated with numerous diseases, including neurodegenerative disorders, inflammatory conditions, cancer, and metabolic diseases like type 2 diabetes.[1][3]

JNK-interacting protein 1 (JIP1) is a scaffold protein that plays a pivotal role in the JNK signaling cascade by tethering JNK with its upstream activators, including MAP kinase kinases (MKKs) and MAP kinase kinase kinases (MAPKKKs).[4][5] This scaffolding function enhances the efficiency and specificity of JNK activation.[4][5] The interaction between JNK and JIP1 is mediated by a D-domain on JIP1.[6] Due to the central role of the JNK-JIP1 interaction in mediating stress signaling, it has emerged as an attractive target for therapeutic intervention.

This compound is a novel, cell-permeable small molecule designed to mimic the D-domain of JIP1.[6] It functions as a substrate-competitive inhibitor of JNK by binding to the JIP1-interaction site, thereby preventing the recruitment and phosphorylation of JNK substrates such as c-Jun and ATF2.[6][7] This targeted approach offers the potential for greater selectivity compared to traditional ATP-competitive kinase inhibitors.

Mechanism of Action

This compound acts as a competitive inhibitor of JNK by targeting the docking site for JIP1 and other D-domain-containing substrates.[6][7] Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound's mechanism provides a basis for its selectivity.[6]

The key steps in the mechanism of action are:

-

JIP1 Mimicry : The chemical structure of this compound mimics the critical binding residues of the JIP1 D-domain.[6]

-

Competitive Binding : this compound directly competes with the D-domain of JIP1 and JNK substrates, such as ATF2, for binding to JNK1.[6][7]

-

Inhibition of Substrate Phosphorylation : By occupying the substrate-binding site, this compound prevents JNK from phosphorylating its downstream targets, thereby inhibiting the propagation of the JNK signaling cascade.[6][8]

This mechanism has been demonstrated to be effective both in vitro and in cellular and in vivo models.[6][9]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.

| Parameter | Value | Assay Type | Target | Substrate/Binding Partner | Reference(s) |

| IC50 | 280 nM | TR-FRET Kinase Assay | JNK1 | ATF2 | [8][9][10] |

| IC50 | 500 nM | DELFIA | JNK1 | pepJIP1 | [8][9][10] |

| Ki | 200 nM | Kinase Assay (Lineweaver-Burk) | JNK1 | ATF2 | [7] |

| Kd | 8.1 µM | Not Specified | JNK | Not Specified | [7] |

Table 1: In Vitro Binding and Inhibitory Activity of this compound

| Kinase | Activity vs. JNK1 | Reference(s) |

| p38α | 100-fold less active | [8][9][10] |

| mTOR | Inactive | [8][9][10] |

| PI3-kinase (α-isoform) | Inactive | [8][9][10] |

Table 2: Kinase Selectivity Profile of this compound

| Parameter | Value | Cell Line | Stimulation | Substrate | Reference(s) |

| EC50 | 12.4 µM | HeLa | TNF-α | GFP-c-Jun | [6][10] |

Table 3: Cellular Activity of this compound

| Animal Model | Dosage | Route | Effect | Reference(s) |

| Concanavalin A-induced liver failure (mouse) | 10 mg/kg | i.p. | Reduction in liver damage | [7] |

| Type 2 diabetes (mouse) | 25 mg/kg | i.p. | Restoration of insulin sensitivity | [6][9][10] |

Table 4: In Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

JNK Signaling Pathway and the Role of JIP1

The following diagram illustrates the central role of the JIP1 scaffold protein in the JNK signaling cascade. JIP1 brings together upstream kinases (MAPKKKs and MKKs) and the downstream effector JNK, facilitating efficient signal transduction upon activation by stress stimuli.

This compound and Insulin Signaling

In the context of type 2 diabetes, chronic activation of JNK can lead to insulin resistance through the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1). By inhibiting JNK, this compound can restore insulin sensitivity.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical workflow for the preclinical evaluation of a JNK inhibitor like this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the characterization of this compound.

In Vitro JNK-JIP1 Binding Assay (DELFIA)

The Dissociation-Enhanced Lanthanide Fluoro-Immuno Assay (DELFIA) is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay used to quantify the binding between JNK and a JIP1-derived peptide.

-

Principle : A biotinylated peptide corresponding to the JNK-binding domain of JIP1 (pepJIP1) is immobilized on a streptavidin-coated microplate. GST-tagged JNK1 is then added, followed by a europium-labeled anti-GST antibody. The binding of JNK1 to pepJIP1 brings the europium donor and a potential acceptor into proximity, generating a FRET signal. This compound competes with pepJIP1 for binding to JNK1, leading to a decrease in the FRET signal.

-

General Protocol :

-

Coat streptavidin-coated 96-well plates with biotin-pepJIP1.

-

Wash to remove unbound peptide.

-

Add a mixture of GST-JNK1 and varying concentrations of this compound.

-

Incubate to allow for binding competition.

-

Add europium-labeled anti-GST antibody.

-

Incubate to allow antibody binding.

-

Wash to remove unbound reagents.

-

Add enhancement solution and measure time-resolved fluorescence.

-

Calculate IC50 values from the dose-response curve.

-

In Vitro JNK Kinase Activity Assay (TR-FRET)

This assay measures the ability of this compound to inhibit the phosphorylation of a JNK substrate.

-

Principle : The assay measures the phosphorylation of a fluorescently labeled substrate (e.g., ATF2) by JNK1. A terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate is used. When the substrate is phosphorylated, the binding of the antibody brings the terbium donor and the fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal.

-

General Protocol :

-

In a microplate, combine JNK1 enzyme, a fluorescently labeled substrate (e.g., Fluorescein-ATF2), and ATP.

-

Add varying concentrations of this compound.

-

Incubate the reaction to allow for phosphorylation.

-

Stop the reaction by adding EDTA.

-

Add a terbium-labeled anti-phospho-substrate antibody.

-

Incubate to allow antibody binding.

-

Measure the TR-FRET signal (ratio of acceptor to donor emission).

-

Determine IC50 values from the inhibition curve.

-

Cell-Based c-Jun Phosphorylation Assay (LanthaScreen™)

This assay quantifies the inhibition of JNK-mediated c-Jun phosphorylation in a cellular context.

-

Principle : HeLa cells stably expressing a GFP-c-Jun fusion protein are used. Upon stimulation with TNF-α, endogenous JNK is activated and phosphorylates GFP-c-Jun. Cell lysates are then analyzed using a terbium-labeled antibody that specifically recognizes phosphorylated c-Jun. The binding of this antibody to the phosphorylated GFP-c-Jun results in a FRET signal between terbium and GFP.

-

General Protocol :

-

Plate HeLa cells expressing GFP-c-Jun in a 384-well plate.

-

Pre-treat cells with varying concentrations of this compound.

-

Stimulate the cells with TNF-α to activate the JNK pathway.

-

Lyse the cells.

-

Add a terbium-labeled anti-phospho-c-Jun antibody to the lysate.

-

Incubate to allow antibody binding.

-

Measure the TR-FRET signal.

-

Calculate EC50 values based on the dose-dependent inhibition of c-Jun phosphorylation.[6]

-

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity and thermodynamics of the interaction between this compound and JNK.

-

Principle : ITC measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (JNK). A solution of this compound is titrated into a solution containing JNK, and the heat released or absorbed during each injection is measured.

-

General Protocol :

-

Prepare solutions of JNK and this compound in the same buffer. The concentration of this compound in the syringe is typically 10-15 times that of the JNK in the sample cell.[6]

-

Place the JNK solution in the sample cell of the calorimeter and the this compound solution in the injection syringe.

-

Perform a series of small, sequential injections of this compound into the JNK solution.

-

Measure the heat change after each injection.

-

Integrate the heat change peaks and plot them against the molar ratio of this compound to JNK.

-

Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

-

In Vivo Concanavalin A (ConA)-Induced Liver Injury Model

This model is used to evaluate the efficacy of this compound in an in vivo setting of immune-mediated liver damage where JNK activation plays a critical role.

-

Principle : Intravenous injection of ConA in mice activates T-cells, leading to a massive inflammatory response in the liver and subsequent hepatocellular necrosis. JNK activation is a key event in this process.

-

General Protocol :

-

Male BL/6 mice (6-8 weeks old) are used.[6]

-

This compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally.[6][7]

-

ConA (e.g., 10 mg/kg) is injected intravenously.[6]

-

After a set time (e.g., 7.5 hours), blood is collected via cardiac puncture.[6]

-

Serum is separated and analyzed for liver enzyme levels, such as alanine aminotransferase (ALT), as a marker of liver damage.[6]

-

In Vivo Mouse Model of Type 2 Diabetes

This model assesses the ability of this compound to improve insulin sensitivity.

-

Principle : Genetically diabetic mice (e.g., BKS.Cg-Leprdb/Leprdb/OlaHsd db/db mice) or diet-induced obese mice, which exhibit insulin resistance, are used.[6] The effect of this compound on insulin-stimulated glucose disposal is measured.

-

General Protocol :

-

Insulin-insensitive mice are fasted for a short period.

-

A single dose of this compound (e.g., 25 mg/kg) or vehicle is administered intraperitoneally 30 minutes before insulin injection.[6][9]

-

Insulin is injected to stimulate glucose uptake.

-

Blood glucose levels are measured at various time points after the insulin injection.

-

A statistically significant reduction in blood glucose levels in the this compound-treated group compared to the vehicle control indicates improved insulin sensitivity.[9]

-

Conclusion

This compound represents a promising class of JNK inhibitors that operate through a distinct, substrate-competitive mechanism by mimicking the JIP1 scaffold protein. Its high selectivity and demonstrated efficacy in preclinical models of liver disease and type 2 diabetes highlight its therapeutic potential. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working on JNK-targeted therapies. Further investigation into the clinical translation of this compound and similar JIP1 mimetics is warranted.

References

- 1. pnas.org [pnas.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Reassembly of JIP1 Scaffold Complex in JNK MAP Kinase Pathway Using Heterologous Protein Interactions | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Reassembly of JIP1 Scaffold Complex in JNK MAP Kinase Pathway Using Heterologous Protein Interactions | PLOS One [journals.plos.org]

- 9. Reassembly of JIP1 scaffold complex in JNK MAP kinase pathway using heterologous protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Binding of BI-78D3 to c-Jun N-terminal Kinase (JNK)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the inhibitor BI-78D3 and its interaction with the c-Jun N-terminal kinase (JNK). JNKs are members of the mitogen-activated protein kinase (MAPK) family and are crucial mediators of cellular responses to stress stimuli such as cytokines, UV irradiation, and osmotic shock.[1] They are implicated in a variety of cellular processes, including proliferation, apoptosis, and inflammation, making them significant targets in various disease states.[1][2][3] this compound has emerged as a key small molecule inhibitor, distinguished by its specific mechanism of action.

Mechanism of Action: A Substrate-Competitive Approach

Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound functions as a substrate-competitive inhibitor of JNK.[2][4][5] It specifically targets the D-recruitment site (DRS) on JNK, the same site used by the scaffolding protein JNK-interacting protein-1 (JIP1).[2][6] JIP1 enhances JNK signaling by co-localizing JNK with its upstream activating kinases.[2][7] By competing with JIP1 and other substrates like ATF2 for this docking site, this compound effectively prevents the phosphorylation of downstream targets, thereby inhibiting the JNK signaling cascade.[2][4][8] This mode of action offers a potential for greater selectivity compared to ATP-competitive inhibitors.

Quantitative Data: Binding Affinity and Inhibitory Potency

The efficacy of this compound has been quantified through various biochemical and cellular assays. The data highlights its potent inhibition of JNK activity and its competition with the JIP1 scaffolding protein.

Table 1: In Vitro Inhibition and Binding Affinity of this compound

| Parameter | Target/Substrate | Value | Assay Type | Reference(s) |

|---|---|---|---|---|

| IC₅₀ | JNK Kinase Activity | 280 nM | TR-FRET (LanthaScreen™) | [2][4][5][7][8][9][10][11][12][13] |

| IC₅₀ | pepJIP1 Displacement | 500 nM | JNK1 Binding Assay | [2][5][8][9][10] |

| Kᵢ (apparent) | JNK1 (vs. ATF2) | 200 nM | Lineweaver-Burk Analysis |[2][5] |

Table 2: Cellular Activity and Kinase Selectivity Profile of this compound

| Parameter | Condition | Value | Assay Type | Reference(s) |

|---|---|---|---|---|

| EC₅₀ | c-Jun Phosphorylation (TNF-α stimulated) | 12.4 µM | Cell-based TR-FRET | [2][5][9][14] |

| Selectivity | vs. p38α | >100-fold less active | TR-FRET (LanthaScreen™) | [2][4][5][8][9][10][11][12][13] |

| Selectivity | vs. mTOR | Inactive | Kinase Assay | [2][4][5][8][9][10][11][12][13] |

| Selectivity | vs. PI3-Kinase (α-isoform) | Inactive | Kinase Assay |[2][4][5][8][9][10][11][12][13] |

Signaling Pathway Context

JNKs are integral components of a three-tiered kinase cascade. This pathway is typically initiated by stress signals, leading to the activation of MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks), specifically MKK4 and MKK7.[1][15][16] Activated MKK4/7 then dually phosphorylates JNK on threonine and tyrosine residues, leading to its activation.[1] Active JNK proceeds to phosphorylate a host of downstream targets, including transcription factors like c-Jun and ATF2, to orchestrate the cellular response.[1][2]

Experimental Protocols

The quantitative data presented were generated using specific, high-quality experimental methodologies. The core protocols are detailed below.

In Vitro JNK Kinase Assay (TR-FRET)

The inhibitory activity of this compound on JNK was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay, specifically the LanthaScreen™ platform.[2]

-

Principle: This assay measures the phosphorylation of a substrate by JNK. A terbium-labeled antibody (donor fluorophore) binds to the phosphorylated substrate, bringing it into close proximity with a fluorescein-labeled substrate (acceptor fluorophore). Excitation of the terbium donor leads to energy transfer to the fluorescein acceptor, which then emits a signal. The TR-FRET signal is proportional to the extent of substrate phosphorylation.

-

Materials:

-

Recombinant GST-JNK1 enzyme

-

ATF2 substrate

-

ATP

-

Terbium-labeled anti-phospho-substrate antibody

-

This compound (or other test compounds) diluted in DMSO

-

Assay buffer

-

-

Procedure:

-

JNK1 enzyme is incubated with varying concentrations of this compound in the assay buffer.

-

The kinase reaction is initiated by the addition of a mixture of the ATF2 substrate and ATP.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The reaction is stopped by the addition of a development solution containing the terbium-labeled antibody and EDTA.

-

The mixture is incubated to allow for antibody binding to the phosphorylated substrate.

-

The fluorescence is measured on a plate reader capable of TR-FRET, recording emissions at both the donor and acceptor wavelengths.

-

The ratio of acceptor to donor emission is calculated, and IC₅₀ values are determined by plotting the emission ratio against the inhibitor concentration.

-

Cell-Based c-Jun Phosphorylation Assay

To assess the activity of this compound within a cellular context, its ability to inhibit the phosphorylation of the JNK substrate c-Jun was measured.[2][14]

-

Principle: This assay quantifies the level of phosphorylated c-Jun in cells following stimulation of the JNK pathway. A decrease in phosphorylated c-Jun in the presence of the inhibitor indicates its cellular efficacy.

-

Cell Line: HeLa or HEK293 cells stably expressing a GFP-c-Jun fusion protein.[2]

-

Procedure:

-

Cells are seeded in microplates and cultured.

-

Cells are pre-incubated with various concentrations of this compound for a specified duration.

-

The JNK pathway is stimulated by adding an agonist, such as Tumor Necrosis Factor-alpha (TNF-α).[2][9][14]

-

Following stimulation, the cells are lysed to release the cellular contents.

-

The level of phosphorylated c-Jun in the lysate is quantified. This can be done using a TR-FRET-based immunoassay (similar to the in vitro assay, using antibodies specific for total GFP and phosphorylated c-Jun) or by Western blotting.[2][6]

-

The results are used to calculate an EC₅₀ value, representing the concentration of this compound required to inhibit c-Jun phosphorylation by 50% in a cellular environment.

-

References

- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 2. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. From in Silico Discovery to Intracellular Activity: Targeting JNK–Protein Interactions with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. BI 78D3 | JNK/c-Jun | Tocris Bioscience [tocris.com]

- 9. caymanchem.com [caymanchem.com]

- 10. adooq.com [adooq.com]

- 11. selleck.co.jp [selleck.co.jp]

- 12. selleckchem.com [selleckchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Competitive Inhibition of c-Jun N-terminal Kinase (JNK) by BI-78D3

This document provides a detailed technical overview of BI-78D3, a small molecule inhibitor of c-Jun N-terminal Kinase (JNK). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanism, quantitative metrics, and experimental evaluation of JNK inhibitors.

Introduction to JNK and this compound

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress signals, such as cytokines and environmental insults.[1] The JNK signaling pathway is implicated in a wide array of cellular processes, including inflammation, apoptosis, cell survival, and proliferation.[1][2][3][4] Dysregulation of JNK signaling is associated with numerous pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders like diabetes.[1][5] JNKs exist as ten different isoforms derived from three genes: JNK1, JNK2, and JNK3.[1] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is found predominantly in the brain, heart, and testes.[1]

This compound has been identified as a potent JNK inhibitor that functions through a substrate-competitive mechanism.[1][6][7] It was developed as a small molecule mimic of JNK-interacting protein-1 (JIP1), a scaffold protein that enhances JNK signaling by co-localizing JNK with its upstream kinases.[1][8] By targeting the substrate docking site rather than the highly conserved ATP-binding pocket, this compound represents an innovative approach to kinase inhibition, offering a potential for greater selectivity.[1]

Mechanism of Action: Substrate-Competitive Inhibition

This compound inhibits JNK activity by directly competing with protein substrates for a specific docking site on the kinase, known as the D-domain.[1][9] This site is utilized by JNK-interacting proteins, such as the scaffold protein JIP1, and substrates like the transcription factor ATF2.[1][9] this compound effectively competes with a minimal peptide region derived from JIP1 (pepJIP1) for binding to JNK1.[1][9][10]

Lineweaver-Burk analysis has confirmed that this compound is competitive with the substrate ATF2 for binding to JNK1.[1][9] This mode of action is distinct from many traditional kinase inhibitors that compete with ATP. By targeting a less-conserved substrate-binding domain, this compound achieves significant selectivity over other kinases, including those with high structural similarity in the ATP-binding region.[1][10]

An alternative mechanism has been proposed suggesting that this compound may act as a covalent inhibitor by modifying a cysteine residue (Cys163) on JNK.[11][12] Isothermal Titration Calorimetry (ITC) data indicated non-reversible binding to wild-type JNK, whereas binding to a C163S mutant appeared noncovalent.[11][12] This suggests the potential for covalent adduct formation, although it was initially reported as a noncovalent, reversible inhibitor.[2][11][12]

References

- 1. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Two different specific JNK activators are required to trigger apoptosis or compensatory proliferation in response to Rbf1 in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. pnas.org [pnas.org]

- 12. Covalent JNK inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Kinase Selectivity of BI-78D3

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the inhibitor BI-78D3, focusing on its selectivity for c-Jun N-terminal kinase (JNK) isoforms. Initially developed as a substrate-competitive JNK inhibitor, subsequent research has revealed a more complex mechanism of action, including significant interactions with other kinases. This guide consolidates the available quantitative data, outlines the experimental methodologies used for its characterization, and visualizes key biological and experimental frameworks.

Quantitative Selectivity Profile of this compound

This compound was designed as a small molecule mimic of the JNK-interacting protein-1 (JIP1), intended to function as a substrate-competitive inhibitor by targeting the substrate docking site rather than the highly conserved ATP-binding pocket.[1] The initial characterization primarily focused on its general JNK inhibitory activity and selectivity against other related kinases.

The table below summarizes the reported inhibitory concentrations and binding affinities for this compound against various kinases. It is critical to note that while the inhibitor is often described in the context of "JNK," specific comparative data across the JNK1, JNK2, and JNK3 isoforms is not extensively detailed in the primary literature. More recent studies have also identified this compound as a potent covalent inhibitor of ERK1/2, a finding that reshapes its selectivity profile.

| Target | Metric | Value | Notes | Citation |

| JNK (pan-isoform) | IC50 (Kinase Activity) | 280 nM | Substrate: ATF2. | [1][2][3][4] |

| JNK1 | IC50 (JIP1 Competition) | 500 nM | Measures displacement of a JIP1-derived peptide (pepJIP1). | [1][2] |

| JNK1 | Ki (app) | 200 nM | Determined by Lineweaver-Burk analysis; competitive with ATF2. | [1][2] |

| JNK1 | Inhibition Type | Reversible | Determined via dialysis experiments, in contrast to its effect on ERK2. | [5] |

| JNK2 | Binding | - | Isothermal Titration Calorimetry (ITC) confirmed direct binding. | [1] |

| p38α | Selectivity | >100-fold vs. JNK | This compound is significantly less active against the related MAPK, p38α. | [1][2][3] |

| mTOR | Activity | Inactive | No significant inhibition observed. | [1][2][3] |

| PI3K (α-isoform) | Activity | Inactive | No significant inhibition observed. | [1][2][3] |

| ERK1/2 | Inhibition Type | Irreversible, Covalent | Covalently modifies a cysteine (C159 in ERK2) in the D-recruitment site. | [5] |

| Cellular Activity | EC50 | 12.4 µM | Inhibition of TNF-α stimulated c-Jun phosphorylation in a cell-based assay. | [2] |

Signaling Pathway and Inhibitor Mechanism

The JNK signaling cascade is a critical component of the Mitogen-Activated Protein Kinase (MAPK) pathway. It responds to various cellular stresses and cytokine stimuli, leading to the phosphorylation of multiple downstream targets, most notably the transcription factor c-Jun. The pathway's core consists of a three-tiered kinase cascade involving MAP3Ks, MAP2Ks (MKK4 and MKK7), and finally the JNK isoforms. Scaffolding proteins like JIP1 enhance signaling efficiency by co-localizing components of the cascade. This compound was developed to disrupt the interaction between JNK and its substrates, a mechanism distinct from traditional ATP-competitive inhibitors.

Experimental Protocols

The characterization of this compound involved a series of biochemical, biophysical, and cellular assays to determine its potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (LanthaScreen™)

This assay was employed to quantify the enzymatic inhibition of JNK and other kinases.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures kinase activity by detecting the phosphorylation of a substrate.

-

Methodology:

-

Recombinant JNK1 enzyme was incubated with a fluorescently labeled antibody, a GFP-tagged ATF2 substrate, and ATP.

-

This compound was added at varying concentrations to measure its effect on the phosphorylation of ATF2.

-

Upon phosphorylation by JNK, the antibody binds to the GFP-ATF2 substrate, bringing the fluorescent labels into proximity and generating a FRET signal.

-

The reduction in the FRET signal in the presence of the inhibitor was used to calculate IC50 values.

-

The same protocol was adapted to measure activity against p38α, mTOR, and PI3K to establish a selectivity profile.[1][2]

-

JIP1 Competition Binding Assay

This assay directly tested the hypothesis that this compound binds to the JIP1 docking site on JNK.

-

Principle: Measures the ability of this compound to displace a known binding partner (a JIP1-derived peptide) from the JNK1 protein.

-

Methodology:

-

Recombinant JNK1 was incubated with a fluorescently labeled peptide derived from the JIP1 D-domain (pepJIP1).

-

This compound was titrated into the solution.

-

The displacement of pepJIP1 from JNK1 was monitored, typically by a change in fluorescence polarization.

-

The concentration of this compound required to displace 50% of the bound peptide was determined as the IC50 value.[1][2]

-

Isothermal Titration Calorimetry (ITC)

ITC was used to provide direct thermodynamic evidence of this compound binding to JNK.

-

Principle: Measures the heat change that occurs upon the binding of a ligand to a macromolecule. This allows for the direct determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH).

-

Methodology:

-

A solution of this compound was placed in the injection syringe.

-

A solution of purified JNK2 protein (wild-type or mutant) was placed in the sample cell.

-

The inhibitor was injected in small aliquots into the protein solution.

-

The heat released or absorbed during each injection was measured.

-

The resulting data were fit to a binding model to calculate the thermodynamic parameters of the interaction. This method was crucial in studying the binding to JNK2 mutants to probe the specific amino acids involved in the interaction.[1]

-

Covalent and Reversible Binding Analysis

Later studies questioning the initial non-covalent hypothesis used dialysis to differentiate between binding mechanisms.

-

Principle: Covalent inhibitors form a permanent bond and cannot be removed by dialysis, whereas reversible inhibitors will dissociate from the target protein.

-

Methodology:

-

Samples of ERK2 and JNK1 were incubated with a high concentration of this compound or a DMSO control for 1 hour.

-

An initial sample was taken to measure baseline enzyme activity.

-

The remaining mixture was subjected to extensive dialysis to remove any unbound inhibitor.

-

Post-dialysis enzyme activity was measured.

-

A significant and permanent loss of activity after dialysis indicated covalent inhibition (as seen with ERK2), while the recovery of activity indicated reversible inhibition (as seen with JNK1).[5]

-

Cellular Assay of c-Jun Phosphorylation

This assay confirmed the inhibitor's activity within a complex cellular environment.

-

Principle: A cell-based LanthaScreen assay to measure the inhibition of a key downstream target of JNK signaling.

-

Methodology:

-

Cells were treated with varying concentrations of this compound.

-

JNK signaling was stimulated using TNF-α.

-

Cells were lysed, and the level of phosphorylated c-Jun was quantified using a TR-FRET immunoassay.

-

The concentration-dependent decrease in c-Jun phosphorylation was used to determine the cellular EC50 value.[2]

-

The following diagram illustrates a typical workflow for profiling the selectivity and mechanism of a kinase inhibitor like this compound.

Summary and Conclusion

This compound is a JNK-directed compound that functions as a substrate-competitive inhibitor, with an IC50 of 280 nM for general JNK kinase activity.[2][3] It was designed to block the JIP1 docking site, and initial studies confirmed its ability to compete with JIP1-derived peptides for binding to JNK1.[1] The inhibitor demonstrated high selectivity against other kinases such as p38α, mTOR, and PI3K.[1][2]

However, the selectivity profile of this compound is more complex than originally reported. A critical finding is its potent, irreversible covalent inhibition of ERK1/2, which contrasts with its reversible inhibition of JNK1.[5] This dual mechanism complicates its use as a specific JNK probe. Furthermore, while this compound is established as a pan-JNK inhibitor, a detailed, side-by-side comparison of its potency against the individual JNK1, JNK2, and JNK3 isoforms is not well-documented in the available literature. Therefore, while this compound is a valuable chemical tool, its application requires careful consideration of its activity against both the JNK and ERK kinase families.

References

Methodological & Application

Application Notes and Protocols for BI-78D3 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-78D3 is a potent and selective, substrate-competitive inhibitor of c-Jun N-terminal kinase (JNK).[1][2][3] It functions by competing with JNK substrates, such as activating transcription factor 2 (ATF2), for the substrate-docking site on the kinase, thereby preventing their phosphorylation.[1][2] This mode of action provides a valuable tool for studying the physiological and pathological roles of JNK signaling. These application notes provide detailed protocols for performing an in vitro kinase assay to characterize the inhibitory activity of this compound against JNK1 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) methodology, such as the LanthaScreen™ platform.

Quantitative Data Summary

The inhibitory activity and binding affinity of this compound have been quantified against JNK and other kinases. The following table summarizes key performance metrics.

| Target | Parameter | Value | Notes |

| JNK1 | IC50 | 280 nM | Inhibition of kinase activity with ATF2 as a substrate.[1][2][3] |

| JNK1-JIP1 Binding | IC50 | 500 nM | Inhibition of the interaction between JNK1 and the JIP1 scaffold protein.[1][2] |

| JNK1 | Ki | 200 nM | Apparent inhibitor constant, competitive with ATF2.[1][2] |

| p38α | Activity | >100-fold less active | Demonstrates selectivity over the closely related MAPK family member.[1][2][3] |

| mTOR | Activity | Inactive | Shows no activity against this unrelated protein kinase.[1][2][3] |

| PI3-kinase (α-isoform) | Activity | Inactive | Shows no activity against this unrelated protein kinase.[1][2] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.

Caption: JNK Signaling Pathway and Point of Inhibition by this compound.

Caption: Experimental Workflow for the this compound In Vitro Kinase Assay.

Experimental Protocol: In Vitro JNK1 Kinase Inhibition Assay (TR-FRET)

This protocol is based on a generic LanthaScreen™ kinase activity assay format and should be optimized for specific laboratory conditions and reagent concentrations.

1. Materials and Reagents

-

Kinase: Recombinant human JNK1

-

Substrate: Fluorescein-labeled ATF2 protein/peptide

-

Inhibitor: this compound

-

ATP: Adenosine 5'-triphosphate

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

-

Detection Reagent: Terbium-labeled anti-phospho-ATF2 antibody

-

Stop Solution: EDTA in TR-FRET dilution buffer

-

Microplates: Low-volume 384-well plates (white or black)

-

Plate Reader: TR-FRET compatible plate reader

2. Reagent Preparation

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

This compound Serial Dilutions: Create a series of this compound dilutions in assay buffer. It is recommended to prepare these at 4 times the final desired concentration.

-

JNK1 Working Solution: Dilute recombinant JNK1 to the desired concentration in assay buffer. The optimal concentration should be determined empirically by performing a kinase titration to find the EC80 (the concentration that gives 80% of the maximum signal).

-

ATF2/ATP Working Solution: Prepare a solution containing the fluorescein-labeled ATF2 substrate and ATP in assay buffer. The concentration of ATF2 should be at or near its Km for JNK1, and the ATP concentration should also be at or near its Km for JNK1. These concentrations may require optimization.

-

Detection Solution: Prepare the terbium-labeled anti-phospho-ATF2 antibody and EDTA in TR-FRET dilution buffer.

3. Assay Procedure

-

Add 2.5 µL of the 4X this compound serial dilutions (or DMSO for no-inhibitor controls) to the wells of a 384-well plate.

-

Add 2.5 µL of the 4X JNK1 working solution to each well.

-

Initiate the kinase reaction by adding 5 µL of the 2X ATF2/ATP working solution to each well.

-

Mix the contents of the plate gently.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of the detection solution containing EDTA and the terbium-labeled antibody.

-

Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

4. Data Analysis

-

Calculate the TR-FRET emission ratio (Acceptor Emission / Donor Emission) for each well.

-

Plot the emission ratio as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of JNK1 activity.

References

Application Notes and Protocols for BI-78D3 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BI-78D3, a selective c-Jun N-terminal kinase (JNK) inhibitor, in Western blot applications. This document outlines the mechanism of action of this compound, detailed protocols for its use in cell culture and subsequent protein analysis, and examples of data presentation.

Introduction to this compound

This compound is a potent and selective, substrate-competitive inhibitor of c-Jun N-terminal kinase (JNK).[1][2][3] It functions by targeting the JNK-JIP1 interaction site, thereby preventing the phosphorylation of JNK substrates such as c-Jun.[2][3] Due to its selectivity, this compound is a valuable tool for investigating the role of the JNK signaling pathway in various cellular processes, including apoptosis, inflammation, and cellular stress responses.

Key Characteristics of this compound:

| Parameter | Value | Reference |

| Target | c-Jun N-terminal kinase (JNK) | [1][2][3] |

| IC50 (JNK1) | 280 nM | [1][2] |

| IC50 (JIP1 binding) | 500 nM | [2] |

| Selectivity | >100-fold selective over p38α | [2] |

| Mechanism | Substrate-competitive inhibitor | [1][2][3] |

Signaling Pathway of JNK Inhibition by this compound

The JNK signaling cascade is a critical component of the Mitogen-Activated Protein Kinase (MAPK) pathway. Upon activation by cellular stress, upstream kinases phosphorylate and activate JNK. Activated JNK then phosphorylates a variety of downstream targets, most notably the transcription factor c-Jun. Phosphorylation of c-Jun at Serine 63 and Serine 73 residues enhances its transcriptional activity, leading to the expression of genes involved in various cellular responses. This compound specifically inhibits JNK, thereby preventing the phosphorylation of c-Jun and modulating gene expression.

Experimental Protocols

This section provides a detailed workflow for treating cells with this compound and subsequently performing a Western blot to analyze the phosphorylation status of JNK targets.

Experimental Workflow Overview

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C.

-

Cell Treatment:

-

Dilute the this compound stock solution in cell culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your cell type and experimental conditions. Suggested starting concentrations range from 1 µM to 20 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

If applicable, include a positive control for JNK activation (e.g., anisomycin, UV radiation).

-

Incubate the cells with this compound for the desired time period (e.g., 1-24 hours).

-

Cell Lysis

-

Wash Cells: After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lysis Buffer Preparation: Prepare a suitable lysis buffer. A RIPA buffer is often effective for whole-cell extracts.

-

RIPA Buffer Composition:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40

-

0.5% Sodium Deoxycholate

-

0.1% SDS

-

-

Important: Immediately before use, add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation and dephosphorylation. Commercially available inhibitor cocktails are recommended.

-

-

Cell Lysis:

-

Add the ice-cold lysis buffer to the cell culture plate (e.g., 100-200 µL for a 6-well plate).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading for SDS-PAGE.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

-

Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel of an appropriate acrylamide percentage based on the molecular weight of the target proteins (e.g., 10% or 12%).

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.

Protein Transfer

-

Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

Confirm the efficiency of the transfer by staining the membrane with Ponceau S.

Immunoblotting

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation:

-

Dilute the primary antibodies in the blocking buffer. Recommended starting dilutions are:

-

Anti-phospho-c-Jun (Ser63 or Ser73): 1:1000

-

Anti-total c-Jun: 1:1000

-

Anti-phospho-JNK: 1:1000

-

Anti-total JNK: 1:1000

-

Anti-β-actin (or other loading control): 1:5000

-

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation:

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (e.g., 1:2000 to 1:10000) for 1 hour at room temperature.

-

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

-

Detection:

-